(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid
Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic Studies in Anaerobic Archaea
Research on organic acids in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon, strain ST 546, isolated from a deep-sea hydrothermal vent, revealed the formation of several organic acids including 3-(methylthio)propanoic acid, phenylacetic acid, and 4-hydroxyphenylacetic acid. This study, which used gas chromatography and mass spectrometry, contributes to understanding the metabolic pathways in extreme environments (Rimbault et al., 1993).
Renewable Building Block for Polybenzoxazine
Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a naturally occurring phenolic compound, is explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This acid is used to introduce phenolic functionalities in the synthesis of bio-based benzoxazine end-capped molecules, showing potential for a wide range of material applications due to its thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Enantioselective Synthesis in Pharmaceutical Chemistry
Enantioselective synthesis of 3-aminopropanoic acid derivatives, with phenyl and 4-hydroxyphenyl substituents, involves routes that include electrophilic attack of synthetic equivalents on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones. This process, significant in the pharmaceutical industry, demonstrates the application of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid in the synthesis of compounds with potential therapeutic value (Arvanitis et al., 1998).
Antimicrobial Activity in Biochemistry
A study on the synthesis of derivatives containing 3-[(2-Hydroxyphenyl)amino]butanoic acid revealed antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. This underscores the role of this compound and its derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).
Novel Catalysis and Synthesis Processes
Research involving the synthesis of tert-butyl aminocarbonate (tert-butyloxycarbonyloxyamine) by reacting hydroxylamine with di-tert-butyl dicarbonate presents a new type of compound useful for acylating amines. This highlights the chemical's role in novel catalysis and synthesis processes in organic chemistry (Harris & Wilson, 1983).
Mechanism of Action
Target of action
The compound contains a tert-butoxycarbonyl (Boc) group and a phenyl group, which are common in synthetic organic chemistry . The Boc group is often used as a protective group for amines in organic synthesis . The phenyl group can participate in various chemical reactions . .
Mode of action
The Boc group in the compound can be introduced into a variety of organic compounds using flow microreactor systems . The phenyl group can undergo various chemical transformations
Biochemical pathways
Boronic acids and their esters, which include compounds with a Boc group, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, boronic acids and their esters are only marginally stable in water .
Properties
IUPAC Name |
(3S)-3-(2-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWISQTDJMMIQCM-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426708 | |
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499995-78-7 | |
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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